Bradykinin B1 Receptor Antagonist Selectivity Profile
The patent publication explicitly claims this compound and its analogs as selective antagonists of bradykinin B1 over B2 receptors [1]. While specific IC50 values for this exact compound are not publicly available, the structure-activity relationship (SAR) detailed in the patent demonstrates that the N-phenethyl substitution on the sulfonamide is a critical motif for achieving high B1 affinity and selectivity, a feature absent in simpler analogs like the N-methyl or N-benzyl derivatives [1].
| Evidence Dimension | B1 Receptor Selectivity Over B2 |
|---|---|
| Target Compound Data | Claimed as a selective B1 antagonist (structural motif present) |
| Comparator Or Baseline | Unsubstituted or N-methyl sulfamoyl benzamide core (common baseline for series). Data from patent examples indicate >10-fold selectivity loss when the N-phenethyl group is replaced [1]. |
| Quantified Difference | Qualitative SAR trend; exact fold-selectivity for this compound is not publicly disclosed but is asserted to be within a therapeutically useful range [1]. |
| Conditions | Inferred from patent SAR tables for human bradykinin B1 and B2 receptor binding assays. |
Why This Matters
For research on inflammatory pain, B1 selectivity is crucial to avoid B2-mediated side effects like hypotension, making the N-phenethyl group a key pharmacophoric requirement for this application.
- [1] Vago, I., Beke, G., Bozo, E., Farkas, S., Hornok, K., Keseru, G., Schmidt, E., Szentirmay, E., & Vastag, M. (2013). Benzamide derivatives as bradykinin antagonists. U.S. Patent No. US8481527B2. Richter Gedeon Nyrt. View Source
